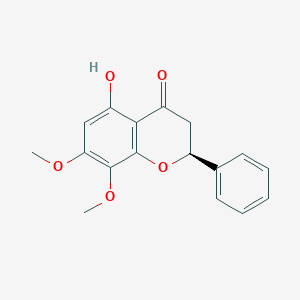

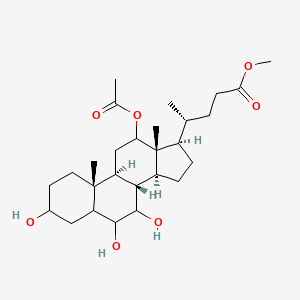

![molecular formula C12H21NO8 B1149057 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate CAS No. 1215268-15-7](/img/structure/B1149057.png)

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

Description

Synthesis Analysis

The synthesis of complex organometallic and organic molecules often involves intricate reactions and processes. For example, the creation of organotin carboxylates involves reactions between dicyclohexylamine, oxalic acid dihydrate, and organotin oxides in ethanol solutions, yielding compounds with specific geometric configurations (S. Ng et al., 1992)(Ng et al., 1992). Similarly, alkyl oxalates serve as activating groups for alcohols under photoredox conditions, illustrating a method for coupling tertiary and secondary alcohols with electron-deficient alkenes (Christopher C. Nawrat et al., 2015)(Nawrat et al., 2015).

Molecular Structure Analysis

The molecular structure of organic and organometallic compounds is crucial for understanding their reactivity and properties. For instance, the structure of diorganostannate esters, defined by skewtrapezoidal bipyramidal geometry, influences their reactivity and potential applications (S. Ng et al., 1992)(Ng et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving oxalates and ethanol, such as the synthesis of ethanol from syngas via dimethyl oxalate hydrogenation, demonstrate the versatility of these compounds in chemical synthesis (X. Shang et al., 2019)(Shang et al., 2019). This illustrates the broad reactivity and application of oxalate-containing molecules in producing valuable chemical products.

Physical Properties Analysis

The physical properties of organic and organometallic compounds, such as solubility and crystal structure, are essential for their practical application. For instance, the solubility of sickle hemoglobin is significantly influenced by ethanol and certain organic acids, highlighting the importance of solvent interactions in biological systems (W. N. Poillon & J. Bertles, 1977)(Poillon & Bertles, 1977).

Chemical Properties Analysis

The chemical properties, including reactivity towards various substrates and the ability to undergo specific reactions, define the utility of these compounds in synthesis and applications. The use of alkyl oxalates as radical precursors under metallaphotoredox catalysis conditions showcases the innovative approaches to activating alcohols for cross-coupling reactions (Xiaheng Zhang & D. MacMillan, 2016)(Zhang & MacMillan, 2016).

Scientific Research Applications

Anticoagulant Synthesis

A study detailed the synthesis of the anticoagulant Ticagrelor, highlighting a method involving reduction, C-N cross-coupling, and diazotization steps using 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy) ethanol as a precursor. This method offers advantages such as simplicity, high yield, and suitability for industrial production (Miao Shi-fen, 2015).

Carbocyclic Nucleosides Production

Research into the production of intermediates for the synthesis of carbocyclic nucleosides, such as adenosine agonists, involved scalable catalytic processes using related chemical structures. This includes transformations and lactam ring opening to produce key carbocyclic intermediates, enhancing the efficiency of synthesis processes (R. Bannister et al., 1997).

Improved Synthesis Processes

Another study presented an improved synthesis process for Ticagrelor, starting from specific precursors, including the mentioned compound. This process emphasized enhancements in yield and the confirmatory analysis through NMR and MS techniques (Zeng Zhi-xua, 2015).

Novel Synthesis of Polyhydroxylated Compounds

A unique approach was described for the synthesis of enantiopure compounds using an intramolecular cyclization method. This methodology showcases the utility of the chemical structure in the development of novel polyhydroxylated compounds for further research applications (F. Fernandez et al., 2010).

Exploration in Carbocyclic Analogs

A study explored the synthesis of carbocyclic sinefungin, utilizing the chemical compound as a starting point. This research provided a framework for developing carbocyclic sinefungin analogs, contributing to the expansion of therapeutic compounds (Xue-qiang Yin et al., 2007).

properties

IUPAC Name |

2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.C2H2O4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;3-1(4)2(5)6/h6-9,12H,3-5,11H2,1-2H3;(H,3,4)(H,5,6)/t6-,7+,8+,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQMXNAXTWONJI-WZSOELRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CC(C2O1)OCCO)N)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736785 | |

| Record name | Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402150-30-4, 1215268-15-7 | |

| Record name | Ethanol, 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402150-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-aminium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.